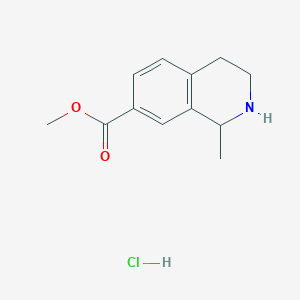

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride

Description

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is a tetrahydroisoquinoline derivative characterized by a methyl ester group at position 7, a methyl substituent at position 1, and a hydrochloride salt form. This compound belongs to a class of nitrogen-containing heterocycles with diverse pharmacological and synthetic applications. Tetrahydroisoquinolines are structurally related to neurotransmitters and neurotoxins, making them significant in neurological research . The hydrochloride salt enhances solubility and stability, facilitating its use in chemical synthesis and preclinical studies.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c1-8-11-7-10(12(14)15-2)4-3-9(11)5-6-13-8;/h3-4,7-8,13H,5-6H2,1-2H3;1H |

InChI Key |

RBSIAIIULDDELI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, where biogenic amines such as phenylethylamines and catecholamines condense with aldehydes or α-keto acids . This reaction can be catalyzed by acids like hydrochloric acid under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods may use heterogeneous catalysts for the functionalization of tetrahydroisoquinolines .

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation using reagents like potassium permanganate or tert-butyl hydroperoxide , converting functional groups such as hydroxyl or methylene moieties into carbonyls.

Reduction

Reduction is achieved with lithium aluminum hydride or sodium borohydride , targeting carbonyl groups (e.g., esters, ketones) to form alcohols or amines.

Substitution

Substitution reactions occur at the C(1) position via multicomponent reactions, facilitated by dehydrating agents like phosphorus oxychloride or zinc chloride .

Reaction Mechanisms

-

Oxidation : Proceeds via electrophilic attack of the oxidizing agent on electron-rich centers, leading to bond cleavage or functional group conversion.

-

Reduction : Involves nucleophilic attack of hydride ions (e.g., from LiAlH₄) on carbonyl carbons, resulting in alcohol formation.

-

Substitution : Enabled by the generation of reactive intermediates (e.g., iminium ions) that facilitate nucleophilic or electrophilic substitution .

Structural and Reaction-Specific Insights

The 7-carboxylate group introduces electronic effects that influence reactivity. For example, the ester group may stabilize adjacent positions for substitution or oxidation. The hydrochloride salt enhances water solubility, affecting reaction kinetics in aqueous environments.

Limitations and Challenges

Synthesis of the 7-carboxylate requires precise control of substituent positioning during cyclization. Reaction yields may vary depending on steric hindrance or electronic factors .

Scientific Research Applications

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its role in neurotransmitter function and neuroprotection.

Medicine: Investigated for its potential as an antidepressant and neuroprotective agent.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters like dopamine and serotonin . This inhibition leads to increased concentrations of these neurotransmitters in the brain, contributing to its antidepressant and neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among tetrahydroisoquinoline derivatives include substituent positions (e.g., methyl, methoxy, halogen, or trifluoromethyl groups) and functional modifications (e.g., esters, amides, or ketones). Below is a comparative analysis:

Pharmacological and Functional Differences

- Neurotoxicity vs. Neuroprotection: While the target compound lacks direct neurotoxic data, structurally related compounds like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) induce Parkinsonism via selective nigrostriatal damage . Conversely, modafinil, a compound with a tetrahydroisoquinoline-like backbone, demonstrates neuroprotective effects against MPTP-induced dopamine depletion in primates .

- Functional Group Impact: Trifluoromethyl (C7): Enhances lipophilicity and resistance to oxidative metabolism, making derivatives like 7-(trifluoromethyl)-tetrahydroisoquinoline hydrochloride suitable for long-acting formulations . Ester vs. Amide Modifications: Ethyl or methyl esters (e.g., compound 6d ) may confer different pharmacokinetic profiles compared to amide derivatives (e.g., 6f ), which often exhibit prolonged half-lives.

Biological Activity

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride (commonly referred to as 1MeTIQ) is a derivative of tetrahydroisoquinoline (THIQ), which has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Molecular Characteristics:

- Molecular Formula: C11H14ClNO2

- Molecular Weight: 227.69 g/mol

- CAS Number: 1216800-29-1

- Purity: Typically ≥97% .

Structural Features:

The compound features a tetrahydroisoquinoline core, which is known for its role in various biological activities. The methyl group at the nitrogen position enhances its neuroprotective properties.

Neuroprotective Effects

1MeTIQ has been shown to exhibit significant neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it can antagonize the effects of neurotoxins such as MPTP and rotenone, which are known to induce parkinsonian symptoms. The mechanisms underlying these protective effects include:

- Inhibition of Monoamine Oxidase (MAO): 1MeTIQ reversibly inhibits MAO-A and MAO-B, which are enzymes involved in the metabolism of neurotransmitters like dopamine .

- Regulation of Dopamine Levels: It restores altered monoamine levels in various disease models, thus enhancing dopaminergic signaling .

Anticonvulsant Properties

Studies have demonstrated that 1MeTIQ possesses anticonvulsant properties. It has been shown to reduce seizure activity in animal models when combined with second-generation antiepileptic drugs .

Antidepressant and Anxiolytic Effects

The compound also exhibits antidepressant and anxiolytic properties. It has been associated with improvements in mood and anxiety levels in rodent studies, suggesting its potential utility in treating mood disorders .

Anti-addictive Properties

Research has indicated that 1MeTIQ may have anti-addictive properties, particularly regarding substances like cocaine. In self-administration studies with rats, it was found to reduce the compulsive behaviors associated with addiction .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection Against MPTP-Induced Toxicity

In a notable study, mice treated with MPTP (a neurotoxin) exhibited significant motor deficits. However, administration of 1MeTIQ prior to MPTP exposure resulted in improved motor function and reduced dopaminergic neuron loss. This highlights its potential as a therapeutic agent for Parkinson's disease .

Case Study: Antidepressant Effects

In another study focusing on mood disorders, rodents administered 1MeTIQ showed significant reductions in depressive-like behaviors compared to control groups. The compound's ability to modulate serotonin and dopamine pathways was implicated in these effects .

Q & A

Basic: What are the optimal synthetic routes for Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride, and how can purity be validated?

Answer:

The synthesis typically involves cyclization of substituted phenethylamine precursors, followed by methylation at the 1-position and esterification at the 7-carboxylate group. Key steps include:

- Cyclization : Use of Bischler-Napieralski conditions (e.g., POCl₃ or PCl₅) to form the tetrahydroisoquinoline core .

- Methylation : Selective N-methylation using methyl iodide or dimethyl sulfate under basic conditions .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) to achieve >95% purity .

Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify absence of unreacted intermediates or byproducts .

Basic: How does the substitution pattern on the tetrahydroisoquinoline core influence the compound’s physicochemical properties?

Answer:

Substituent position and electronic effects significantly alter solubility, stability, and bioavailability:

For this compound, the 7-carboxylate group improves aqueous solubility, while the N-methyl group enhances stability against oxidative metabolism .

Advanced: What methodological approaches are recommended to investigate the neuroprotective potential of this compound in Parkinson’s disease models?

Answer:

- In vitro models :

- Assess dopaminergic cell viability (e.g., SH-SY5Y cells) under oxidative stress (H₂O₂ or 6-OHDA exposure) using MTT assays .

- Measure mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFDA probes) to evaluate antioxidant activity .

- In vivo models :

- Use MPTP/MPP⁺-induced Parkinsonism in rodents or non-human primates, monitoring motor deficits (rotarod, pole tests) and striatal dopamine depletion via HPLC .

- Compare results to modafinil (a known neuroprotectant) to benchmark efficacy .

- Mechanistic studies :

- Perform receptor binding assays (e.g., dopamine D2/D3, NMDA receptors) to identify molecular targets .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:

Contradictions may arise from variations in experimental design, purity, or model systems. Recommended strategies include:

- Purity validation : Re-test the compound using orthogonal methods (e.g., LC-MS, elemental analysis) to rule out batch-specific impurities .

- Dose-response studies : Establish a full dose-response curve (e.g., 0.1–100 µM in vitro, 1–50 mg/kg in vivo) to identify optimal efficacy windows .

- Structural analogs : Compare activity with close analogs (e.g., 7-methoxy or 7-chloro derivatives) to isolate substituent-specific effects .

- Meta-analysis : Pool data from multiple studies using fixed-effects models to account for heterogeneity in protocols .

Basic: What analytical techniques are critical for characterizing this compound’s stability under storage conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature and hygroscopicity .

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .

- NMR stability studies : Track chemical shift changes in D₂O or DMSO-d₆ over time to detect hydrolysis or oxidation .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:

- Molecular docking : Predict binding affinity to target receptors (e.g., dopamine transporters) using AutoDock Vina or Schrödinger .

- ADMET prediction : Use tools like SwissADME to estimate logP, BBB permeability, and CYP450 metabolism .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with in vivo half-life to prioritize synthetic targets .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride dust .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What strategies can mitigate off-target effects observed in preclinical studies of this compound?

Answer:

- Selective receptor profiling : Screen against a panel of 50+ GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels) .

- Prodrug design : Modify the carboxylate group to reduce non-specific interactions while retaining target engagement .

- CRISPR-Cas9 knockout models : Validate target specificity by comparing effects in wild-type vs. receptor-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.